molecular formula C10H6ClNO2S B6386261 2-Chloro-5-(thiophen-2-yl)nicotinic acid, 95% CAS No. 865169-81-9

2-Chloro-5-(thiophen-2-yl)nicotinic acid, 95%

Cat. No. B6386261
CAS RN: 865169-81-9
M. Wt: 239.68 g/mol
InChI Key: QBUUAZLCRBLZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(thiophen-2-yl)nicotinic acid” is a chemical compound that has been used in the synthesis of a series of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Synthesis Analysis

The synthesis of these compounds involves the modification of natural products and the active substructure splicing method . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(thiophen-2-yl)nicotinic acid” and its derivatives were confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

2C5TNA 95% has been used in various scientific research applications, such as in biochemical and physiological studies. It has been used to study the effects of nicotinic acid on various biochemical and physiological processes, such as the regulation of glucose metabolism and the modulation of neurotransmitter release. It has also been used to study the effects of nicotinic acid on the cardiovascular system and the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2C5TNA 95% in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to using 2C5TNA 95% in lab experiments, such as its low solubility in water and its low potency.

Future Directions

There are various potential future directions for research involving 2C5TNA 95%. For example, further studies could be conducted to investigate the effects of 2C5TNA 95% on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2C5TNA 95%. Other potential future directions for research include investigating the effects of 2C5TNA 95% on the cardiovascular system, the nervous system, and other physiological systems, as well as investigating the potential adverse effects of 2C5TNA 95%.

Synthesis Methods

2C5TNA 95% can be synthesized using the reaction of thiophene-2-carboxylic acid with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields 2C5TNA 95% as the product.

properties

IUPAC Name

2-chloro-5-thiophen-2-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUUAZLCRBLZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686903
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865169-81-9
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.